(3S4R)-3-{[(PYRIDIN-2-YL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound characterized by its unique molecular structureIts molecular formula is C17H21N3O4S3, and it has an average mass of 427.561 Da .
Preparation Methods
The synthesis of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine involves multiple steps, typically starting with the preparation of the thienylsulfonyl and pyridinylmethylamine precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction pathway chosen .
Scientific Research Applications
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine can be compared with other similar compounds, such as:
Thienylsulfonyl derivatives: These compounds share the thienylsulfonyl group but differ in other structural aspects.
Pyridinylmethylamine derivatives: These compounds have the pyridinylmethylamine moiety but vary in their additional functional groups.
The uniqueness of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3S,4R)-1,1-dioxo-N-(pyridin-2-ylmethyl)-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c17-22(18)9-12(16-8-11-4-1-2-6-15-11)13(10-22)23(19,20)14-5-3-7-21-14/h1-7,12-13,16H,8-10H2/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMNQDSOIQVNHE-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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